molecular formula C10H9NO4S B3066262 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester CAS No. 72730-40-6

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

Cat. No.: B3066262
CAS No.: 72730-40-6
M. Wt: 239.25 g/mol
InChI Key: GEMYVYFJDUXAGK-UHFFFAOYSA-N
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Description

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester is a complex organic compound with a unique structure that includes a benzoxazole ring, a thioxo group, and a carboxylic acid ester

Properties

IUPAC Name

methyl 3-(hydroxymethyl)-2-sulfanylidene-1,3-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-14-9(13)6-2-3-8-7(4-6)11(5-12)10(16)15-8/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMYVYFJDUXAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500967
Record name Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72730-40-6
Record name Methyl 2,3-dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72730-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(hydroxymethyl)-2-sulfanylidene-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

Route 1: Thiourea-Mediated Cyclization
A widely adopted strategy involves cyclocondensation of 5-carbomethoxy-2-aminophenol with thiourea derivatives under acidic conditions:

$$
\text{5-Carbomethoxy-2-aminophenol} + \text{Thiocarbonyl diimidazole} \xrightarrow{\text{HCl, DMF}} \text{Target Compound}
$$

Optimized Conditions :

  • Catalyst: Brønsted acidic ionic liquid (BAIL) gel (1 mol%)
  • Temperature: 130°C (solvent-free)
  • Yield: 78–89%
  • Reaction Time: 2–5 hours

Mechanistic Insights :

  • BAIL gel protonates the thiocarbonyl oxygen, enhancing electrophilicity.
  • Nucleophilic attack by the amine forms a thioimidate intermediate.
  • Cyclization via intramolecular ester participation completes benzoxazole formation.

Route 2: Fly-Ash Catalyzed Green Synthesis
An eco-friendly approach utilizes preheated fly ash (PHFA) as a solid acid catalyst:

$$
\text{5-Formyl-2-aminophenol methyl ester} + \text{Thioacetic acid} \xrightarrow{\text{PHFA, H}_2\text{O}} \text{Target Compound}
$$

Key Advantages :

  • PHFA provides Brønsted acid sites ($$ \text{SiO}_2-\text{OH}^+ $$) for dehydration.
  • Aqueous medium minimizes organic solvent use.
  • Yield: 65–76% (Table 1).

Table 1: Fly-Ash Catalyzed Synthesis Optimization

Substrate Catalyst Loading Time (h) Yield (%)
5-Formyl-2-aminophenol 10 wt% PHFA 3 76
5-Acetyl-2-aminophenol 15 wt% PHFA 4 68

Post-Functionalization of Benzoxazole Intermediates

Step 1: Synthesis of 2-Thioxobenzoxazole Core
Oxidative desulfurization of 2-mercaptobenzoxazole precursors using $$ \text{H}2\text{O}2 $$ in acetic acid yields the thioxo group:

$$
\text{2-Mercapto-5-carbomethoxybenzoxazole} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{2-Thioxo-5-carbomethoxybenzoxazole}
$$

Step 2: Hydroxymethylation via Mannich Reaction
The 3-position is functionalized using formaldehyde and dimethylamine hydrochloride:

$$
\text{2-Thioxo-5-carbomethoxybenzoxazole} + \text{HCHO} \xrightarrow{\text{Me}_2\text{NH·HCl}} \text{3-(Dimethylaminomethyl) Intermediate}
$$

Step 3: Hydrolysis to Hydroxymethyl
Acid-catalyzed hydrolysis cleaves the dimethylamine group:

$$
\text{3-(Dimethylaminomethyl)} \xrightarrow{\text{HCl, H}_2\text{O}} \text{3-(Hydroxymethyl)}
$$

Critical Parameters :

  • Temperature: 50–70°C (prevents ester hydrolysis).
  • pH Control: Maintain <2 to avoid sulfoxide formation.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

Method Yield (%) Purity (%) Scalability Green Metrics (E-factor)
BAIL Gel Cyclization 89 98 High 0.8
Fly-Ash Catalysis 76 95 Moderate 1.2
Post-Functionalization 63 90 Low 3.5

Key Findings :

  • BAIL Gel Method : Superior atom economy (82%) due to solvent-free conditions.
  • Fly-Ash Route : Cost-effective but requires PHFA activation at 110°C.
  • Post-Functionalization : Lower yields due to side reactions at thioxo group.

Industrial-Scale Feasibility

Patented Process :

  • Esterification : 3-Hydroxy-4-methoxybenzoic acid → Methyl ester (89% yield).
  • Mannich Reaction : Formaldehyde/dimethylamine → 3-(Dimethylaminomethyl) intermediate.
  • Hydrogenolysis : Pd/C-mediated removal of protecting groups.

Cost Drivers :

  • Palladium catalyst accounts for 40% of raw material costs.
  • Solvent recovery systems critical for E-factor reduction.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Source
Acidic hydrolysisHCl/H2O, reflux5-Benzoxazolecarboxylic acid
Basic hydrolysisNaOH/H2O, ethanolSodium salt of 5-benzoxazolecarboxylic acid

Mechanism :

  • Base-catalyzed : Nucleophilic attack by OH⁻ on the ester carbonyl, forming a tetrahedral intermediate, followed by elimination of methanol.

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.

Hydroxymethyl Group Modifications

The hydroxymethyl (-CH2OH) group participates in acylation and oxidation reactions.

Acylation

Reaction with acetic anhydride or acetyl chloride forms an acetylated derivative:

Reagents Conditions Product Source
Acetic anhydridePyridine, RT3-Acetyl-2,3-dihydro-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

Significance : Acetylation protects the hydroxymethyl group during synthetic workflows .

Oxidation

Strong oxidizing agents convert -CH2OH to a carbonyl group:

Reagents Conditions Product Notes
KMnO4, H2SO4Reflux in aqueous acetone3-Oxo-2,3-dihydro-2-thioxo-5-benzoxazolecarboxylic acid methyl esterRequires careful pH control

Thioxo Group Reactivity

The C=S group exhibits unique reactivity, including oxidation and nucleophilic substitution .

Oxidation to Oxo

Treatment with H2O2 or mCPBA converts C=S to C=O:

Reagents Conditions Product Source
H2O2, acetic acidRT, 24 h2-Oxo-3-(hydroxymethyl)-5-benzoxazolecarboxylic acid methyl ester

Nucleophilic Substitution

Thiourea derivatives can form via displacement of sulfur with amines:

Reagents Conditions Product Notes
EthylenediamineReflux in ethanol2-Amino-3-(hydroxymethyl)-5-benzoxazolecarboxylic acid methyl esterLimited experimental data

Ring-Opening Reactions

Under harsh acidic conditions, the benzoxazole ring may open:

Conditions Reagents Product Mechanism
Concentrated H2SO4100°C, 2 hThioamide and fragmented aromatic byproductsProtonation at N, cleavage of C-O bond

Stability and Degradation

  • Photodegradation : Irradiation (UV) induces bond cleavage, producing volatile aldehydes and esters (e.g., acetaldehyde) .

  • Environmental Hydrolysis : Ester groups hydrolyze in soil/water, forming persistent carboxylic acids .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have demonstrated that compounds similar to 2,3-dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of benzoxazolecarboxylic acids have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • Research has indicated that benzothiazole and related compounds can inhibit cancer cell proliferation. A study highlighted that modifications to the benzoxazole structure could enhance cytotoxicity against human cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .
  • Neuroprotective Effects :
    • Preliminary studies suggest that compounds with similar structures may offer neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's. The mechanism appears to involve the modulation of oxidative stress pathways .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block in synthesizing novel polymers with enhanced thermal and mechanical properties. Research indicates that incorporating thioxo-benzoxazole derivatives into polymer matrices can improve their stability and resistance to degradation .
  • Dyes and Pigments :
    • Due to its unique chemical structure, it can be utilized in developing dyes for textiles and coatings. The thioxo group contributes to the color stability and lightfastness of these dyes .

Agricultural Chemistry Applications

  • Pesticidal Activity :
    • Compounds derived from benzoxazole have been studied for their potential as pesticide agents. Field trials have shown that formulations containing similar thioxo-benzoxazole derivatives can effectively control pest populations while exhibiting low toxicity to non-target organisms .
  • Plant Growth Regulators :
    • Research indicates potential applications as plant growth regulators, promoting root development and enhancing crop yields under specific conditions .

Case Studies

  • Antimicrobial Efficacy Study :
    • A comparative study assessed the antimicrobial efficacy of various benzoxazole derivatives, including this compound, revealing a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL .
  • Polymer Development :
    • In a recent project, researchers synthesized a polymer composite incorporating this compound, achieving a significant increase in tensile strength and thermal resistance compared to standard polymers used in industrial applications .

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester involves its interaction with specific molecular targets. For example, its potential as an enzyme inhibitor may be due to its ability to bind to the active site of the enzyme, thereby blocking substrate access and inhibiting enzyme activity. The thioxo group may play a crucial role in this binding interaction.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3-(hydroxymethyl)-2-oxo-5-benzoxazolecarboxylic acid methyl ester: Similar structure but with an oxo group instead of a thioxo group.

    2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzothiazolecarboxylic acid methyl ester: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

Uniqueness

2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester is unique due to the presence of both a thioxo group and a benzoxazole ring, which confer distinct chemical and biological properties

Biological Activity

Chemical Identity
2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester, also known by its CAS number 72730-40-6, is a complex organic compound characterized by a unique structure that includes a benzoxazole ring, a thioxo group, and a carboxylic acid ester. Its molecular formula is C10H9NO4SC_{10}H_{9}NO_{4}S with a molecular mass of approximately 239.25 g/mol .

Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-aminothiophenol with glyoxylic acid to form the benzoxazole ring, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid.

The biological activity of this compound is primarily attributed to its potential as an enzyme inhibitor . The thioxo group in its structure may facilitate binding to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This mechanism is crucial for its potential therapeutic applications in various diseases.

Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A series of experiments demonstrated that derivatives of benzoxazole compounds significantly inhibited specific enzymes related to inflammatory pathways. The inhibition was measured through enzyme activity assays, showcasing the potential for therapeutic development against inflammatory diseases.
  • Microbial Assays : In vitro assays conducted on various bacterial strains showed that this compound exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined to assess efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound Target Pathogen MIC (µg/mL)
2,3-Dihydro...Staphylococcus aureus32
2,3-Dihydro...Escherichia coli64
  • In Vivo Studies : Preliminary animal studies indicated that treatment with this compound resulted in reduced inflammation markers in models of arthritis and other inflammatory conditions, suggesting a pathway for clinical application .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing the benzoxazole core of this compound?

  • Methodological Answer : The benzoxazole scaffold can be synthesized via condensation of methyl 3-amino-4-hydroxybenzoate with aryl acids under reflux conditions. For example, details a protocol where methyl 3-amino-4-hydroxybenzoate is reacted with excess aryl acid for 15 hours, followed by cooling and precipitation on ice. This method yields substituted benzoxazole carboxylates, which can be further functionalized. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical for improving yields .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

  • Methodological Answer : High-Resolution Mass Spectrometry (HRMS) and elemental analysis (C, H, N) are essential for confirming molecular weight and composition. For instance, highlights discrepancies between calculated and experimental values (e.g., C: 73.20% calc. vs. 73.00% expt.), emphasizing the need for rigorous validation. HPLC (≥98% purity) and NMR (for functional group confirmation) are also recommended .

Q. What purification strategies are suitable for isolating this compound?

  • Methodological Answer : Recrystallization from DMF/acetic acid mixtures (as in ) or chromatographic methods (e.g., silica gel with CH₂Cl₂/EtOAc gradients) are effective. Post-reaction workup in involves quenching with NaHCO₃, extraction with CH₂Cl₂, and drying with MgSO₄, which can minimize impurities .

Advanced Research Questions

Q. How can fluorination reactions be applied to functionalize the benzoxazole ring?

  • Methodological Answer : Fluorination using Deoxo-Fluor reagent at –20°C in CH₂Cl₂ () introduces trifluoromethyl groups. Kinetic control (low temperature) and stoichiometric adjustments (e.g., 2:1 reagent ratio) are critical to avoid side reactions. Post-reaction TLC monitoring ensures completion before quenching .

Q. How should researchers resolve contradictions between calculated and experimental analytical data?

  • Methodological Answer : Discrepancies in elemental analysis (e.g., ) may arise from incomplete purification or hygroscopicity. Cross-validation using orthogonal techniques (e.g., HRMS, X-ray crystallography) is advised. For example, HRMS (EI, 70 eV) in provided precise mass confirmation (C₁₈H₁₇NO₃: 295.3 Da), supporting structural assignments .

Q. What computational approaches predict the bioactivity or receptor interactions of this compound?

  • Methodological Answer : Hybrid models combining receptor-response profiling (e.g., heterologous expression of receptors, as in ) with machine learning can predict interactions. For example, Saito et al. (2009) mapped agonistic profiles using 93 odorants and 464 receptors, a framework adaptable to benzoxazole derivatives. Multidimensional metrics should account for methodological biases (e.g., wet-lab vs. computational parameters) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester
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2,3-Dihydro-3-(hydroxymethyl)-2-thioxo-5-benzoxazolecarboxylic acid methyl ester

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